Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of benzenepropanoic acid, featuring an acetyloxy group at the 4-position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester typically involves the esterification of benzenepropanoic acid derivatives. One common method is the reaction of 4-hydroxybenzenepropanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetyloxy derivative. This intermediate is then esterified using methanol and a strong acid catalyst like hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzenepropanoic acid derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-(acetyloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to produce the corresponding alcohol and acid, which can further interact with cellular components .
Comparison with Similar Compounds
Benzenepropanoic acid, methyl ester: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
Benzenepropanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Features bulky tert-butyl groups, affecting its steric and electronic properties.
Properties
CAS No. |
54965-55-8 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-11-6-3-10(4-7-11)5-8-12(14)15-2/h3-4,6-7H,5,8H2,1-2H3 |
InChI Key |
UOCVMKKUMXGHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.